molecular formula C10H9NO3 B13911020 Methyl 5-ethynyl-4-methoxypicolinate

Methyl 5-ethynyl-4-methoxypicolinate

Cat. No.: B13911020
M. Wt: 191.18 g/mol
InChI Key: UPQMVDLVGMFWHG-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Relevance of Picolinate (B1231196) Derivatives in Organic Synthesis and Medicinal Chemistry

The journey of picolinate derivatives in scientific research has been marked by a continuous evolution of their applications. Historically, picolinic acid, a bidentate chelating agent, was recognized for its role in biological systems, particularly in the absorption of metal ions like chromium and zinc. drugbank.comwikipedia.org This initial understanding paved the way for the exploration of its derivatives in various fields.

In contemporary organic synthesis, picolinates are utilized as versatile intermediates. Their pyridine (B92270) ring structure allows for a wide range of chemical modifications, making them ideal starting materials for the construction of more complex molecular architectures. researchgate.netnih.govrsc.org The development of novel catalytic systems has further expanded the synthetic utility of picolinate derivatives, enabling the efficient synthesis of a variety of organic compounds. researchgate.netnih.govrsc.org

In the realm of medicinal chemistry, picolinate derivatives are integral to the development of new therapeutic agents. google.commdpi.com The picolinate moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, enhancing its efficacy and bioavailability. researchgate.netnih.gov For instance, picolinates have been incorporated into molecules designed for the treatment of respiratory disorders and have been investigated for their potential in creating novel anticancer agents. google.commdpi.com

Strategic Importance of Ethynyl (B1212043) and Methoxy (B1213986) Functionalities in Molecular Design and Bioactive Compounds

The design of bioactive molecules often relies on the strategic incorporation of specific functional groups to modulate their biological activity and physicochemical properties. benevolent.com The ethynyl and methoxy groups are two such functionalities that play a crucial role in molecular design.

The ethynyl group (-C≡CH) is a small, rigid, and linear functional group that can significantly impact a molecule's properties. Its high electron density and ability to participate in various chemical reactions, such as click chemistry and Sonogashira coupling, make it a valuable tool for medicinal chemists. The introduction of an ethynyl group can enhance the binding affinity of a ligand to its target protein and improve metabolic stability.

The methoxy group (-OCH₃) is an electron-donating group that can influence a molecule's electronic properties, lipophilicity, and metabolic profile. researchgate.netnih.gov By modifying these properties, the methoxy group can enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug development. researchgate.netnih.gov The presence of a methoxy group can also lead to improved biological activity, as seen in various natural products and synthetic pharmaceuticals. researchgate.netnih.govnih.govmdpi.com

Comprehensive Rationale for In-depth Investigation of Methyl 5-ethynyl-4-methoxypicolinate

The unique combination of a picolinate scaffold with both an ethynyl and a methoxy group in "this compound" provides a strong rationale for its detailed investigation. The picolinate core offers a proven platform for biological activity and synthetic manipulation. The ethynyl group at the 5-position introduces a reactive handle for further functionalization and can contribute to target binding. The methoxy group at the 4-position can modulate the electronic and pharmacokinetic properties of the molecule.

This specific arrangement of functional groups suggests that "this compound" could serve as a valuable intermediate in the synthesis of novel bioactive compounds. Its structural features may lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles. Therefore, a thorough investigation into its synthesis, characterization, and potential applications is warranted to unlock its full potential in medicinal chemistry and materials science.

Compound Data

Below are tables detailing the properties of "this compound" and a related precursor, "Methyl 5-bromo-4-methoxypicolinate."

Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
IUPAC NameThis compound
Physical FormSolid (Predicted)
Properties of Methyl 5-bromo-4-methoxypicolinate sigmaaldrich.comaromalake.com
PropertyValue
Molecular FormulaC₈H₈BrNO₃ sigmaaldrich.comaromalake.com
Molecular Weight246.06 g/mol aromalake.com
CAS Number1256789-95-3 sigmaaldrich.comaromalake.com
Physical FormSolid sigmaaldrich.com
Purity98% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-6-11-8(10(12)14-3)5-9(7)13-2/h1,5-6H,2-3H3

InChI Key

UPQMVDLVGMFWHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C#C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Ethynyl 4 Methoxypicolinate

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of Methyl 5-ethynyl-4-methoxypicolinate identifies several key disconnections and precursor molecules. The most logical and widely practiced disconnection is the carbon-carbon bond between the pyridine (B92270) C-5 position and the ethynyl (B1212043) group. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. libretexts.orgorganic-chemistry.org This disconnection points to two primary precursors: a terminal alkyne (or a protected equivalent like trimethylsilylacetylene) and a suitably functionalized pyridine ring, specifically Methyl 5-halo-4-methoxypicolinate (where the halogen is typically iodine or bromine).

Further deconstruction of the pyridine core itself suggests that it could be assembled from acyclic precursors through various pyridine synthesis methodologies. nih.gov However, for laboratory-scale synthesis, functionalization of a pre-existing, commercially available pyridine ring is often more practical. Therefore, the key synthetic precursors are identified as a 5-halopicolinate derivative and an acetylene (B1199291) source. The methoxy (B1213986) group could be introduced via nucleophilic aromatic substitution on a precursor like Methyl 5-bromo-4-chloropicolinate.

Exploration of Diverse Synthetic Routes and Reaction Pathways

A conventional, linear synthesis would involve the step-by-step functionalization of a pyridine scaffold. A plausible sequence could begin with a commercially available chloropyridine derivative. For instance, the synthesis could start from 4,5-dichloropicolinic acid. The process would involve:

Esterification: Conversion of the carboxylic acid to the methyl ester.

Selective Methoxylation: Nucleophilic substitution of the chlorine atom at the C-4 position with sodium methoxide (B1231860). The C-4 position is generally more activated towards nucleophilic attack than the C-5 position in such systems.

Ethynylation: A Sonogashira cross-coupling reaction to replace the halogen at the C-5 position with an ethynyl group.

Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions that minimize intermediate isolation steps. nih.govorganic-chemistry.org For a molecule like this compound, a convergent one-pot strategy could involve the synthesis of the substituted pyridine ring itself from acyclic precursors. Various multi-component reactions (MCRs) are known for constructing highly functionalized pyridines. nih.gov For example, a reaction involving ynals, amines, and other functionalized components could theoretically assemble a pyridine ring with the desired substitution pattern in a single step. organic-chemistry.org Another approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, which can lead to highly substituted pyridines in a one-pot sequence involving rearrangement and oxidation. nih.gov While powerful, developing a specific MCR for this target would require significant optimization.

The introduction of an ethynyl group onto a pyridine ring is a critical transformation for synthesizing the target compound.

Sonogashira Cross-Coupling: This is the most prominent method for forming C(sp²)–C(sp) bonds. libretexts.org The reaction involves coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the precursor Methyl 5-bromo-4-methoxypicolinate would be reacted with a suitable alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethynylmagnesium bromide. The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. nih.gov

Reissert-Henze Type Reaction: An alternative, though less common, method involves the reaction of a pyridine N-oxide with an acyl halide to form an N-acyloxypyridinium salt. This salt can then react with a nucleophilic acetylide, such as a silver acetylide, to introduce the ethynyl group, typically at the 2-position. oup.com Adapting this method for selective C-5 ethynylation on the target scaffold would be challenging and likely not regioselective.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the key ethynylation step are highly dependent on the reaction conditions. For a Sonogashira coupling of a precursor like Methyl 5-bromo-4-methoxypicolinate, several parameters would need optimization.

Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper co-catalyst (e.g., CuI) is crucial. The ligand on the palladium catalyst can significantly influence reactivity.

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the catalytic cycle.

Solvent: Aprotic polar solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) are commonly used.

Temperature: Sonogashira reactions can often be performed at room temperature, which helps to minimize side reactions, though heating may be required for less reactive substrates. wikipedia.org

The table below summarizes typical conditions used for Sonogashira couplings on pyridine scaffolds, which would serve as a starting point for optimizing the synthesis of the target compound.

ParameterConditionRationale / Effect on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂The active Pd(0) species that drives the catalytic cycle.
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of a copper acetylide intermediate, increasing reactivity.
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium catalyst and influences its reactivity and stability.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Neutralizes HX by-product and aids in deprotonation of the alkyne.
Solvent THF, DMF, AcetonitrileSolubilizes reactants and influences reaction rate.
Temperature Room Temperature to 80 °CAffects reaction kinetics; higher temperatures can increase rate but may lead to side products.
Alkyne Source Trimethylsilylacetylene, PhenylacetyleneThe source of the ethynyl group; TMS-protected alkynes are often used for stability.

Stereochemical Control and Regioselectivity in Analogous Syntheses

The target molecule, this compound, is achiral, so stereochemical control is not a factor in its synthesis. However, regioselectivity is of paramount importance. The synthesis must ensure the correct placement of the three different substituents on the pyridine ring.

The regiochemical outcome is primarily dictated by the synthetic route. In a multi-step synthesis starting from a pre-substituted pyridine, the regioselectivity of each functionalization step is key. For example, in a dichloropicolinate precursor, the C-4 position is generally more susceptible to nucleophilic attack by a methoxide ion than the C-5 position due to electronic effects. Similarly, the final ethynylation step is directed by the position of the halogen atom.

In syntheses that construct the pyridine ring from acyclic precursors, the regiochemistry is determined by the nature of the starting materials and the mechanism of the cyclization reaction. Careful selection of the components in multi-component reactions is essential to achieve the desired 2,4,5-trisubstituted pattern. For example, the Hantzsch pyridine synthesis and its variations offer routes to substituted pyridines, but controlling the placement of multiple, different substituents requires specifically designed starting materials.

Chemical Reactivity and Derivatization of Methyl 5 Ethynyl 4 Methoxypicolinate

Advanced Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is the most prominent site for the chemical modification of Methyl 5-ethynyl-4-methoxypicolinate. This functional group readily participates in a variety of powerful chemical transformations, enabling the construction of more complex molecular architectures.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Other Click Chemistry Applications

The ethynyl group of this compound is an ideal substrate for the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a favored strategy for bioconjugation and the synthesis of complex molecules.

In a typical CuAAC reaction, this compound is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The resulting triazole products are of significant interest in medicinal chemistry due to their ability to mimic amide bonds and their favorable pharmacokinetic properties.

A key application of this reactivity is in the field of radiochemistry, particularly for the synthesis of positron emission tomography (PET) tracers. For instance, this compound serves as a crucial precursor for the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope. This is often achieved by first reacting an ¹⁸F-containing azide with the alkyne to form an ¹⁸F-labeled triazole, which can then be further elaborated.

Reactant 1Reactant 2CatalystProductApplication
This compoundOrganic Azide (R-N₃)Copper(I)1,4-disubstituted 1,2,3-triazoleSynthesis of bioactive molecules
This compound¹⁸F-labeled AzideCopper(I)¹⁸F-labeled triazole derivativePET tracer synthesis

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne of this compound is also a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira coupling is a particularly well-documented reaction for this compound. In this reaction, the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction provides a direct method for the synthesis of disubstituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The reaction conditions are generally mild and tolerate a variety of functional groups.

For example, the Sonogashira coupling of this compound with various aryl iodides can be used to generate a library of arylethynylpicolinates. These products can then be further modified, for instance, by incorporating them into larger molecular scaffolds. This strategy has been employed in the synthesis of potential therapeutic agents.

Coupling ReactionReactant 1Reactant 2CatalystsProduct
SonogashiraThis compoundAryl/Vinyl Halide (R-X)Palladium complex, Copper(I) saltAryl/Vinyl-substituted alkyne

Hydrofunctionalization and Cyclization Transformations

The ethynyl group of this compound is, in principle, susceptible to a range of hydrofunctionalization reactions, such as hydration, hydroamination, and hydrohalogenation, which would lead to the formation of ketones, enamines, and vinyl halides, respectively. These transformations are typically catalyzed by transition metals, such as gold, platinum, or mercury.

Furthermore, the strategic placement of the alkyne and the pyridine (B92270) nitrogen allows for the potential of intramolecular cyclization reactions. Under appropriate conditions, the nitrogen atom could act as a nucleophile, attacking the activated alkyne to form fused heterocyclic systems. However, specific, documented examples of hydrofunctionalization and cyclization reactions involving this compound are not extensively covered in the available scientific literature.

Reactivity of the Picolinate (B1231196) Ester Group

The methyl ester functionality of the picolinate ring offers another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Controlled Ester Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Controlled hydrolysis, typically using a base like lithium hydroxide (B78521) or sodium hydroxide at room temperature, can selectively cleave the ester without affecting the ethynyl group. The resulting 5-ethynyl-4-methoxypicolinic acid is a valuable intermediate for further derivatization, such as amidation reactions.

Transesterification, the conversion of one ester to another, is also a feasible transformation. This can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be used to modulate the compound's physical and chemical properties.

Amidation and Related Nucleophilic Acyl Substitution Reactions

Following hydrolysis to the carboxylic acid, the resulting 5-ethynyl-4-methoxypicolinic acid can be readily converted to a variety of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by the addition of a primary or secondary amine. This amidation reaction is a robust and versatile method for creating a diverse range of derivatives with potential applications in medicinal chemistry.

Direct conversion of the methyl ester to an amide is also possible through aminolysis, though this often requires harsh conditions, such as high temperatures or the use of highly nucleophilic amines.

Chemical Transformations Involving the Methoxy (B1213986) Group

The 4-methoxy group on the pyridine ring represents a key site for chemical modification, primarily through demethylation reactions. This transformation converts the methyl ether to a hydroxyl group, which can then serve as a handle for further functionalization.

Common reagents for the demethylation of methoxypyridines include strong acids like hydrogen bromide and Lewis acids such as boron tribromide. Additionally, nucleophilic demethylation can be achieved using reagents like lithium tri-sec-butylborohydride (L-Selectride). The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Examples of Demethylation Reactions for Methoxy-Substituted Pyridines

ReagentConditionsProduct
Boron tribromide (BBr₃)Dichloromethane, low temperature4-hydroxypyridine derivative
Hydrogen bromide (HBr)Acetic acid, reflux4-hydroxypyridine derivative
L-SelectrideTetrahydrofuran (B95107), reflux4-hydroxypyridine derivative

This table presents generalized conditions for the demethylation of methoxypyridines and is not based on specific experimental data for this compound.

The resulting 4-hydroxy derivative of this compound can be further derivatized through reactions such as etherification or esterification to introduce a variety of substituents at this position, enabling the exploration of structure-activity relationships.

Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, combined with the electronic effects of the substituents, dictates its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

The pyridine nitrogen strongly deactivates the ring towards electrophilic attack, making these reactions generally challenging and requiring harsh conditions. rsc.org When substitution does occur, it is directed to the C-3 and C-5 positions, which are meta to the nitrogen atom, as the intermediates for attack at these positions are less destabilized. rsc.orgyoutube.com

The substituents on the ring further influence the regioselectivity of EAS. In this compound, we have:

A methoxy group (-OCH₃) at C-4: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.

A methyl carboxylate group (-COOCH₃) at C-2: This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

An ethynyl group (-C≡CH) at C-5: This group is generally considered to be weakly deactivating and meta-directing.

The directing effects of these substituents are in competition. The powerful activating effect of the methoxy group would be expected to dominate, directing incoming electrophiles to its ortho positions (C-3 and C-5). However, the C-5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C-3 position . The deactivating effects of the methyl carboxylate and ethynyl groups would further disfavor substitution at other positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of SubstituentsPredicted Outcome
C-3Ortho to -OCH₃ (activating), Meta to -COOCH₃ (deactivating)Most likely site of attack
C-6Ortho to -COOCH₃ (deactivating), Meta to -OCH₃Less favorable

This table is based on the established directing effects of the individual functional groups and represents a prediction of reactivity.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho and para to the nitrogen). rsc.org The presence of electron-withdrawing groups, such as the methyl carboxylate at the C-2 position, further activates the ring for nucleophilic attack.

In the case of this compound, the C-2 and C-6 positions are the most likely sites for NAS. However, the C-2 position is already substituted with the methyl carboxylate group. While this group is an activating group for NAS, its displacement would require a strong nucleophile. A more probable scenario for NAS would be the displacement of a suitable leaving group, should one be introduced at the C-6 position. For instance, if a halogen were to be installed at C-6, it would readily undergo substitution by various nucleophiles.

Rational Design and Synthesis of Structurally Diverse Analogs and Probes

The functional handles present in this compound provide a platform for the rational design and synthesis of a wide array of structurally diverse analogs and chemical probes.

Analog Synthesis:

Modification of the Methoxy Group: As discussed in section 3.3, demethylation provides a 4-hydroxy derivative. This phenol (B47542) can be alkylated or acylated to introduce a library of substituents, allowing for the systematic probing of the steric and electronic requirements of this position for biological activity.

Derivatization of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in various reactions, including Sonogashira coupling to introduce aryl or heteroaryl moieties, Click chemistry (Huisgen cycloaddition) to form triazoles, and hydration to yield methyl ketones. nih.gov

Modification of the Methyl Ester: The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to a variety of amides, esters, or other carboxylic acid derivatives, providing another avenue for structural diversification.

Functionalization of the Pyridine Ring: Based on the predicted reactivity patterns (sections 3.4.1 and 3.4.2), new substituents can be introduced onto the pyridine ring itself to explore the impact of substitution at these positions.

Probe Synthesis:

The strategic placement of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes, can transform derivatives of this compound into valuable chemical probes for biological studies. olemiss.edumdpi.com

Affinity-based Probes: A linker can be attached to the molecule, typically at a position that is not critical for its biological activity, and then conjugated to a solid support like agarose (B213101) beads. These affinity probes can be used to isolate and identify the protein targets of the parent compound from complex biological mixtures.

Fluorescent Probes: A fluorophore can be incorporated into the molecular structure, for example, via coupling to the carboxylic acid or through a reaction with the ethynyl group. These probes allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy.

The design of such probes requires careful consideration of the attachment point of the linker or reporter group to minimize perturbation of the compound's interaction with its biological target. researchgate.net

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Studies

Elucidation of Molecular Interactions with Specific Biomolecular Targets

Extensive literature searches did not yield specific data on the molecular interactions of Methyl 5-ethynyl-4-methoxypicolinate with biomolecular targets. Consequently, the following sections on its in vitro enzyme inhibition, receptor binding, and nucleic acid interactions remain to be experimentally determined.

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

No information is currently available in the public domain regarding the in vitro enzyme inhibition kinetics or the specific mechanism of action for this compound.

Receptor Binding Profiling and Ligand-Target Recognition

There is no available data from receptor binding profiling studies for this compound. The specific receptors it may bind to and the molecular details of ligand-target recognition are unknown.

Investigation of Nucleic Acid Interactions (e.g., DNA/RNA binding)

Scientific literature does not currently contain information on the potential interactions of this compound with nucleic acids such as DNA or RNA.

Modulation of Cellular Pathways in Experimental Models

As with its direct molecular interactions, there is a lack of published research on the effects of this compound on cellular pathways in experimental models.

Effects on Cell Cycle Progression and Apoptosis Induction in Cell Lines

There are no studies available that have investigated the effects of this compound on cell cycle progression or the induction of apoptosis in any cell lines.

Gene Expression Analysis and Proteomic Signatures in Cellular Systems

No data from gene expression analysis or proteomic studies have been published for cellular systems treated with Methyl 5--ethynyl-4-methoxypicolinate. Therefore, its impact on cellular gene and protein expression profiles is currently unknown.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The exploration of the structure-activity relationship (SAR) for pyridine (B92270) and picolinate (B1231196) derivatives is crucial in medicinal chemistry for the development of novel therapeutic agents. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from related pyridine scaffolds provide valuable insights into how substituent modifications can influence biological activity.

The biological activity of pyridine derivatives can be significantly influenced by the nature and position of various substituents on the pyridine ring. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups has been shown to enhance the antiproliferative activity of certain pyridine compounds against cancer cell lines. nih.gov The position of these substituents is also a critical determinant of activity. nih.gov

A review of pyridine derivatives highlighted that increasing the number of methoxy substituents can lead to a decrease in the IC50 value, indicating increased antiproliferative activity. nih.gov On the other hand, the introduction of bulky groups or halogen atoms has been associated with lower antiproliferative activity in some series of pyridine derivatives. nih.gov

A hypothetical SAR analysis for analogs of this compound is presented in Table 1. This table is illustrative and based on general principles of medicinal chemistry and findings from related pyridine series, as direct experimental data for these specific analogs was not found in the searched literature.

Analog R1 (Position 4) R2 (Position 5) Expected Impact on Activity (Hypothetical)
1 -OCH3-C≡CHParent Compound
2 -OH-C≡CHPotential for increased hydrogen bonding, may alter activity.
3 -OCH3-CH=CH2Loss of triple bond may reduce rigidity and affect target interaction.
4 -OCH3-ClIntroduction of a halogen may decrease activity based on general pyridine SAR. nih.gov
5 -H-C≡CHRemoval of the methoxy group could significantly impact binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs.

While a specific QSAR model for this compound was not identified, studies on related heterocyclic systems demonstrate the utility of this approach. For instance, a 3D-QSAR study was conducted on a series of imidazo[4,5-b]pyridine derivatives to predict their anticancer activity. researchgate.net Such models utilize molecular descriptors that quantify various physicochemical properties of the molecules, including steric, electronic, and hydrophobic features.

The development of a QSAR model for a series of picolinate esters, including analogs of this compound, would involve the following steps:

Data Set Selection: A series of structurally related picolinate derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model could then be used to predict the anticancer or antimicrobial activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been successfully applied to the design of inhibitors for various enzymes and receptors.

In the context of picolinate derivatives, structure-based design could be employed to develop enhanced analogs of this compound. For example, a study on picolinamide (B142947) derivatives as VEGFR-2 kinase inhibitors utilized molecular docking to guide the design and synthesis of novel compounds. nih.gov The docking studies helped to rationalize the observed biological activities and to predict the binding modes of the designed molecules within the active site of the enzyme.

The process of structure-based design for analogs of this compound would typically involve:

Target Identification and Validation: Identifying a relevant biological target (e.g., a specific enzyme or receptor) that is modulated by the compound.

Structural Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through homology modeling.

Molecular Docking: Computationally docking this compound and its potential analogs into the binding site of the target to predict their binding affinities and orientations.

Analog Design and Synthesis: Based on the docking results, designing and synthesizing new analogs with modifications aimed at improving interactions with the target, such as forming additional hydrogen bonds or hydrophobic interactions.

Biological Evaluation: Testing the synthesized analogs in relevant biological assays to determine their activity and validate the design strategy.

This iterative process of design, synthesis, and testing can lead to the development of analogs with significantly enhanced potency and selectivity.

Pre-clinical Efficacy Evaluation in Cell-Based Assays (Excluding animal and human data)

The preclinical evaluation of novel chemical entities in cell-based assays is a critical step in the drug discovery process. These in vitro assays provide initial data on the biological activity of a compound and its potential as a therapeutic agent.

Anticancer Activity:

Numerous studies have demonstrated the in vitro anticancer activity of pyridine derivatives against a variety of human cancer cell lines. researchgate.net For example, a series of novel N-methylpicolinamide-4-thiol derivatives were evaluated for their anti-proliferative activities, with some compounds showing significant cytotoxicity against liver, colon, lung, and melanoma cancer cell lines. researchgate.net Another study on picolinamide derivatives identified compounds with potent inhibitory activity against VEGFR-2 kinase and significant antitumor activity against various resistant human cancer cell lines. nih.gov

The hypothetical in vitro anticancer activity of this compound and its analogs against a panel of cancer cell lines is presented in Table 2. This table is illustrative and based on data reported for other substituted pyridine and picolinate derivatives.

Compound Cell Line IC50 (µM)
This compound (Hypothetical) MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)6.5
Analog A (Hypothetical) MCF-7 (Breast)2.1
A549 (Lung)4.3
HCT116 (Colon)3.8
Analog B (Hypothetical) MCF-7 (Breast)> 50
A549 (Lung)> 50
HCT116 (Colon)> 50

Antimicrobial Activity:

Picolinic acid and its derivatives have also been investigated for their antimicrobial properties. Studies have shown that metal complexes of picolinates exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. scihub.org The antimicrobial activity of picolinates can be influenced by factors such as pH. pan.olsztyn.pl

The potential antimicrobial activity of this compound would likely be evaluated against a panel of clinically relevant bacterial and fungal strains. A representative, hypothetical dataset for the antimicrobial activity of this compound is shown in Table 3.

Compound Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Hypothetical) Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Analog C (Hypothetical) Staphylococcus aureus4
Escherichia coli8
Candida albicans2
Analog D (Hypothetical) Staphylococcus aureus> 64
Escherichia coli> 64
Candida albicans> 64

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

There are no specific molecular docking studies published in the scientific literature for Methyl 5-ethynyl-4-methoxypicolinate. This type of simulation is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Were such studies available, they would likely include:

Identification of Potential Protein Targets: Docking simulations would be used to screen the compound against various protein active sites to identify potential biological targets.

Binding Affinity Scores: Data tables would present binding energy scores (e.g., in kcal/mol) for the compound against different protein targets, indicating the theoretical strength of the interaction.

Interaction Analysis: Detailed descriptions and visualizations of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and amino acid residues within the protein's binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations detailing the electronic structure and reactivity of this compound have been published. These calculations, often employing methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule.

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

Specific analyses of the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) for this compound are not available in the literature.

Frontier Molecular Orbitals (FMO): An analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule would interact with other reagents or biological receptors. malayajournal.org

If data were available, a table would typically present the following:

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO EnergyData not availableData not available
LUMO EnergyData not availableData not available
HOMO-LUMO GapData not availableData not available

Prediction of Reaction Mechanisms and Transition States

There are no published studies predicting the reaction mechanisms or transition states involving this compound using quantum chemical methods. Such investigations are used to map out the energy profile of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the energy of transition state structures, which are the highest energy points along the reaction coordinate. These calculations are fundamental to understanding reaction kinetics and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Publicly accessible molecular dynamics (MD) simulation data for this compound is non-existent. MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time.

Conformational Landscapes: MD simulations would explore the different spatial arrangements (conformations) that this compound can adopt, identifying the most stable, low-energy states.

Binding Dynamics: When simulated in complex with a protein target, MD can reveal the stability of the ligand-protein interaction over time. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of its components. mdpi.com

Advanced QSAR and Predictive Modeling for Chemical Space Exploration

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed or validated using this compound are found in the literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this specific compound, a QSAR model could potentially be used to:

Predict its biological activity based on its calculated molecular descriptors.

Guide the design of new analogues with potentially improved activity by exploring the surrounding "chemical space."

Without published experimental or computational data for this specific molecule, it is not possible to construct or apply a QSAR model.

Advanced Spectroscopic and Spectrometric Investigations for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Binding Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 5-ethynyl-4-methoxypicolinate in solution. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's atomic connectivity.

In ¹H NMR, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the methyl ester group, and the terminal ethynyl (B1212043) proton. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern of the pyridine ring. For instance, the two aromatic protons on the picolinate (B1231196) ring would likely appear as distinct singlets or doublets depending on their environment. The methoxy and methyl ester protons would each present as sharp singlets, with their chemical shifts indicating their respective electronic environments. The terminal alkyne proton would also have a characteristic chemical shift.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the ethynyl group, which are not observed in ¹H NMR.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to study the molecule's preferred conformation in solution. NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOESY experiments could reveal spatial relationships between the methoxy group protons and the adjacent proton on the pyridine ring, providing insights into the rotational barrier and preferred orientation of the methoxy group.

Ligand-Binding Studies: NMR is also a powerful method for studying interactions between a ligand like this compound and its biological target, such as a receptor protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the molecule are in direct contact with the receptor. Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon titration with the ligand, can map the binding site on the receptor surface.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the compound's structure. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring CH (C6)8.2 - 8.5148 - 152
Pyridine Ring CH (C3)7.0 - 7.3110 - 115
Methoxy (-OCH₃)3.9 - 4.155 - 60
Methyl Ester (-OCH₃)3.8 - 4.051 - 54
Ethynyl (-C≡CH)3.0 - 3.575 - 85 (C≡CH), 80 - 90 (C≡CH)
Ester Carbonyl (C=O)-165 - 170
Pyridine Ring C-q-120 - 165

Mass Spectrometry (MS) Techniques for Metabolite Identification in In Vitro Biological Systems and Complex Mixture Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula (C₁₀H₉NO₃).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the methyl group (-CH₃) from the ester or methoxy group.

Loss of the methoxy radical (•OCH₃) from the ester.

Cleavage of the entire methyl ester group (-COOCH₃).

Fragmentation of the pyridine ring structure.

Metabolite Identification: In drug metabolism studies, LC-MS is the primary tool for identifying metabolites of a parent compound in complex biological matrices like liver microsomes or plasma. researchgate.net Following incubation of this compound in an in vitro system, samples would be analyzed by LC-HRMS. Potential metabolites, such as those resulting from oxidation (hydroxylation) of the pyridine ring, O-demethylation of the methoxy group, or hydrolysis of the ester, would be identified by searching for their predicted exact masses in the chromatogram. researchgate.netscispace.com Subsequent MS/MS analysis of these candidate metabolite ions would be compared to the fragmentation pattern of the parent drug to confirm their structural relationship. scispace.com

Complex Mixture Analysis: When analyzing samples from biological systems, this compound and its metabolites are present in a complex mixture of endogenous molecules. The chromatographic separation provided by LC prior to MS analysis is essential for isolating the compounds of interest from the matrix, reducing ion suppression and allowing for sensitive and accurate detection and quantification. rsc.org

Table 2: Predicted Key Mass Fragments for this compound This table outlines plausible fragmentation patterns in an MS/MS experiment based on the compound's structure.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossInterpretation
192.06 [M+H]⁺177.04CH₃ (15 Da)Loss of a methyl radical from methoxy or ester group
192.06 [M+H]⁺160.05CH₃OH (32 Da)Loss of methanol (B129727) from the ester and a proton source
192.06 [M+H]⁺132.04COOCH₃ (59 Da)Loss of the methyl carboxylate radical
192.06 [M+H]⁺104.03COOCH₃ (59 Da) and CO (28 Da)Subsequent loss of carbon monoxide from the ring

X-ray Crystallography for Ligand-Receptor Complexes and Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.com For this compound, obtaining a single crystal suitable for diffraction would allow for the unequivocal determination of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. mdpi.com This experimental structure serves as a crucial validation for computational models and solution-state conformational studies performed by NMR.

The process involves growing a high-quality single crystal of the compound, mounting it in an X-ray diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

Ligand-Receptor Complexes: A primary application of X-ray crystallography in drug discovery is to determine the structure of a ligand bound to its protein target. mdpi.com If this compound were to be co-crystallized with its target receptor, the resulting crystal structure would provide atomic-level details of the binding interactions. It would reveal the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the complex. This information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts to improve potency and selectivity.

Table 3: Hypothetical Crystallographic Data for this compound This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. These values are for illustrative purposes only.

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Volume (ų)1048.0
Z (molecules/unit cell)4
R-factor< 0.05

Vibrational Spectroscopy (e.g., Raman, FTIR) for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies.

For this compound, FTIR and Raman spectra would provide complementary information to confirm its structure.

FTIR Spectroscopy: Would be particularly sensitive to polar bonds. Strong absorption bands would be expected for the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the C-N bonds within the pyridine ring.

Raman Spectroscopy: Would be more sensitive to non-polar, symmetric bonds. Strong signals would be expected for the C≡C stretch of the alkyne group and the aromatic C=C stretching modes of the pyridine ring.

Molecular Interactions: Changes in the vibrational frequencies can indicate molecular interactions. For instance, if the compound forms a hydrogen bond (e.g., with a solvent or at a receptor binding site), shifts in the frequencies of the participating functional groups, such as the ester carbonyl, would be observed. This makes vibrational spectroscopy a useful tool for studying intermolecular interactions in different environments. chemicalbook.com Analysis of the solid-state spectrum compared to the solution-state spectrum can also provide insights into crystal packing forces.

Table 4: Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on the compound's functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique (Stronger Signal)
Alkyne (-C≡CH)C≡C Stretch2100 - 2140Raman
Alkyne (-C≡CH)≡C-H Stretch3250 - 3350FTIR
Ester (-COOCH₃)C=O Stretch1715 - 1735FTIR
Ester / EtherC-O Stretch1000 - 1300FTIR
Aromatic Pyridine RingC=C / C=N Stretch1400 - 1650Both
Aromatic Pyridine RingC-H Stretch3000 - 3100FTIR
Methoxy/Methyl (-CH₃)C-H Stretch2850 - 3000FTIR

Emerging Research Applications and Potential Translational Avenues Pre Clinical and in Vitro Focus

Application as a Chemical Probe for Biological Target Identification

There is currently no available research demonstrating the use of Methyl 5-ethynyl-4-methoxypicolinate as a chemical probe for biological target identification. The ethynyl (B1212043) group present in its structure could theoretically be utilized for "click chemistry" reactions to attach reporter tags, a common strategy in chemical probe development. However, no studies have been published that describe the synthesis and application of such probes derived from this specific molecule for the purpose of identifying its biological targets.

Conceptual Development and In Vitro Evaluation of Prodrug Strategies

No literature was found detailing the conceptual development or in vitro evaluation of prodrug strategies involving this compound. Prodrug design typically aims to improve the pharmacokinetic or pharmacodynamic properties of a biologically active parent molecule. Without established biological activity for this compound, the rationale for developing a prodrug is not present in the current body of scientific research.

Integration into Advanced Materials Science Research (e.g., Polymer Synthesis, Nanotechnology)

There are no published studies on the integration of this compound into advanced materials science research. While molecules containing ethynyl groups can serve as monomers or functional components in polymer synthesis or be incorporated into nanomaterials, there is no indication that this compound has been investigated for these purposes.

Development of Novel Assay Systems and Screening Platforms

No research is available that describes the use of this compound in the development of novel assay systems or high-throughput screening platforms. Its potential utility as a scaffold or a component in such systems has not been explored in the accessible scientific literature.

Challenges and Future Directions in Research on Methyl 5 Ethynyl 4 Methoxypicolinate

Methodological Advancements in Asymmetric Synthesis and Scale-Up

A primary obstacle in the exploration of substituted pyridines is the development of efficient and scalable synthetic routes. vcu.edursc.org For Methyl 5-ethynyl-4-methoxypicolinate, these challenges are amplified by the need for precise control over the substitution pattern.

Current Challenges:

Regioselectivity: Achieving the desired 4,5-disubstitution on the picolinate (B1231196) framework can be difficult, often leading to mixtures of isomers that require tedious purification.

Asymmetric Control: While the parent molecule is achiral, many lead optimization strategies involve introducing chiral centers. Developing asymmetric syntheses to access single enantiomers of its derivatives is a significant methodological challenge, as these methods are less mature for pyridine (B92270) scaffolds compared to other ring systems. nih.govnih.gov

Scale-Up Issues: Reactions that are effective at the laboratory scale may not be amenable to large-scale production due to safety concerns, cost of reagents, or difficult workup procedures. The synthesis of many pyridine-based active ingredients accounts for a substantial portion of manufacturing costs. vcu.edu

Future Research Directions:

Novel Catalytic Methods: Research into transition-metal-catalyzed cross-coupling and C-H activation reactions could provide more direct and efficient routes to introduce the ethynyl (B1212043) and methoxy (B1213986) groups onto the picolinate core.

Flow Chemistry: The adoption of continuous flow reactors could address many scale-up challenges. This technology can improve reaction yields, reduce reaction times, and enhance safety, as demonstrated in the synthesis of other pyridine-containing drugs like Nevirapine. vcu.edu

Organocatalysis: The development of chiral organocatalysts for the asymmetric synthesis of derivatives would be a major advancement, providing access to enantiomerically pure compounds for more precise structure-activity relationship (SAR) studies. mdpi.com

Comprehensive Elucidation of Complex Mechanistic Pathways in Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. The structural features of the molecule suggest several potential mechanisms of action, but confirming these and uncovering their downstream consequences presents a complex challenge.

Current Challenges:

Target Deconvolution: Identifying the specific protein or nucleic acid targets with which the compound interacts is a fundamental hurdle. Its multifunctional nature means it could bind to multiple targets, complicating the interpretation of its biological effects.

Binding Mode Analysis: The pyridine ring can engage in π-π stacking and hydrogen bonding, while the picolinate group is an effective metal ion chelator, a property useful in enzyme inhibition. dovepress.comnih.gov The terminal alkyne can act as a hydrogen bond acceptor or form covalent bonds with certain residues. Determining the dominant mode of interaction within a complex biological environment is non-trivial.

Pathway Mapping: Once a target is identified, mapping the subsequent downstream signaling pathways that are modulated by the compound's activity is a significant undertaking, requiring sophisticated systems biology approaches.

Future Research Directions:

Chemical Proteomics: Employing activity-based protein profiling (ABPP) and other chemical proteomics techniques can help identify the direct binding partners of the compound in complex biological samples.

Structural Biology: Obtaining X-ray crystal structures or cryo-EM data of the compound bound to its biological target(s) would provide definitive, atomic-level insights into its binding mode and mechanism of action.

Molecular Dynamics Simulations: Computational simulations can complement experimental data by modeling the dynamic interactions between the compound and its target, predicting binding affinities, and exploring the conformational changes that drive its biological effect. nih.gov

Expansion of the Scope of Biological Targets and Therapeutic Areas

The pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov The specific functionalization of this compound suggests it could be active in numerous therapeutic areas, but this scope remains largely unexplored. The future lies in systematically screening the compound to uncover its full therapeutic potential.

Potential Target Classes and Therapeutic Areas:

Potential Target ClassRationale Based on Structural FeaturesPotential Therapeutic AreaSupporting Evidence for Scaffold
Protein Kinases The pyridine core is a common hinge-binding motif. The ethynyl group can form key interactions in the ATP-binding pocket.Oncology, Inflammatory DiseasesMany approved kinase inhibitors contain pyridine or pyrimidine (B1678525) scaffolds. nih.gov
Histone Demethylases (KDMs) The picolinate moiety can chelate the iron cofactor essential for the enzymatic activity of Jumonji C (JmjC) domain-containing KDMs.OncologySubstituted pyridine carboxylic acids have shown potent KDM inhibitory activity. dovepress.com
Cholinesterases (AChE/BChE) The aromatic pyridine ring can interact with aromatic amino acids in the catalytic and peripheral anionic sites of these enzymes.Neurodegenerative DiseasesPyridine derivatives have been designed as dual-binding site cholinesterase inhibitors. nih.govacs.org
Tubulin Polymerization Substituted pyridines can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics.OncologyNovel pyridine derivatives have demonstrated potent tubulin polymerization inhibition. nih.gov
Poly (ADP-ribose) Polymerase (PARP) The pyridine-thiazole hybrid scaffold has been explored for PARP inhibition, which is crucial for DNA repair.Oncology2-aminothiazole derivatives linked to other heterocycles are of special interest as PARP inhibitors. mdpi.com

Future Research Directions:

High-Throughput Screening (HTS): Conducting large-scale HTS campaigns against diverse panels of biological targets (e.g., kinases, epigenetic enzymes, GPCRs) is essential to identify novel activities.

Phenotypic Screening: Utilizing cell-based phenotypic screens can uncover unexpected therapeutic potential by identifying compounds that produce a desired biological outcome without prior knowledge of the specific target.

Repurposing Studies: Investigating the compound against targets of established drugs could lead to repurposing opportunities, potentially accelerating its path to clinical application. nih.gov

Innovative Approaches for Scaffold Diversification and Lead Optimization

Once an initial biological activity is confirmed, this compound can serve as a starting point for a lead optimization campaign. The challenge is to systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties (ADME). patsnap.com Innovative medicinal chemistry strategies are required to efficiently explore the relevant chemical space.

Future Research Directions:

Scaffold Hopping: Replacing the central pyridine ring with other bioisosteric heterocycles (e.g., pyrimidine, pyrazole, isoxazole) while retaining the key pharmacophoric substituents. This can lead to novel intellectual property and improved drug-like properties. patsnap.com

Privileged Scaffold Hybridization: Covalently linking the this compound scaffold with other known pharmacophores or privileged structures to create hybrid molecules with dual or synergistic activities. mdpi.com

Fragment-Based Drug Design (FBDD): Using the core scaffold as a foundation and "growing" or linking molecular fragments to probe and occupy adjacent binding pockets on the target protein, thereby increasing affinity and selectivity. mdpi.com

Structure-Based Drug Design (SBDD): Leveraging structural information of the target protein to rationally design modifications that enhance key interactions, displace unfavorable water molecules, or improve selectivity over related proteins. danaher.com

Table of Potential Scaffold Modifications and Optimization Goals:

Modification StrategyExample ModificationPrimary Optimization Goal
Bioisosteric Replacement Replace 5-ethynyl with -CN, -CF₃, or small heterocycleModulate potency, metabolic stability, solubility
Side-Chain Extension Functionalize the ethynyl group with various amines, alcohols, or ringsExplore new binding interactions, improve pharmacokinetics
Substitution Pattern Alteration Move the methoxy group to position 6 or replace it with other alkyl/alkoxy groupsImprove binding affinity, alter selectivity profile
Ester Modification Convert methyl ester to other esters, amides, or carboxylic acidEnhance solubility, modulate cell permeability, alter pro-drug potential

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The traditional drug discovery process is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) offer a transformative opportunity to accelerate and de-risk the research and development of compounds like this compound. nih.govnih.gov

Current Challenges:

Data Scarcity: High-quality, curated datasets are required to train accurate ML models. For a novel compound, such specific data is initially non-existent.

Model Interpretability: Many advanced AI models, like deep neural networks, can function as "black boxes," making it difficult to understand the rationale behind their predictions, which can hinder rational drug design. mdpi.com

Computational Cost: Training complex models can be computationally intensive and require specialized hardware and expertise.

Future Research Directions:

Predictive Modeling: Use ML models (e.g., graph neural networks, transformers) to predict the biological activity, ADMET properties, and potential toxicity of virtual derivatives of the lead compound, allowing for the prioritization of synthesis efforts on the most promising candidates. astrazeneca.comijirt.org

De Novo Design: Employ generative AI models to design entirely new molecules based on the core scaffold but optimized for multiple desired properties simultaneously (e.g., high potency, low toxicity, synthetic accessibility). mdpi.com

Target Identification and Validation: Apply natural language processing (NLP) and network-based ML algorithms to mine vast biomedical literature and databases to identify and validate novel biological targets for the compound. mdpi.com

Synthetic Route Prediction: Utilize AI platforms to devise and optimize synthetic pathways, addressing the challenges outlined in section 8.1 by suggesting more efficient, cost-effective, and scalable routes. nih.gov

By integrating these computational approaches, researchers can create an iterative design-synthesize-test-learn cycle that is significantly faster and more efficient than traditional methods, ultimately accelerating the journey of promising molecules like this compound from chemical curiosity to potential therapeutic. danaher.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.